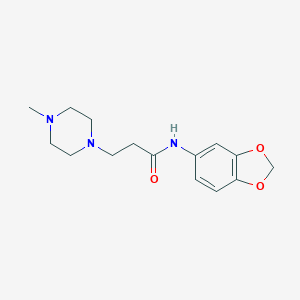![molecular formula C16H20N2 B248844 METHYL[(4-METHYLPHENYL)METHYL][2-(PYRIDIN-2-YL)ETHYL]AMINE](/img/structure/B248844.png)
METHYL[(4-METHYLPHENYL)METHYL][2-(PYRIDIN-2-YL)ETHYL]AMINE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
METHYL[(4-METHYLPHENYL)METHYL][2-(PYRIDIN-2-YL)ETHYL]AMINE: is an organic compound that belongs to the class of amines It is characterized by the presence of a pyridine ring, a benzyl group, and a methyl group attached to the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method for synthesizing METHYL[(4-METHYLPHENYL)METHYL][2-(PYRIDIN-2-YL)ETHYL]AMINE involves the reductive amination of 2-(2-pyridinyl)ethanamine with 4-methylbenzaldehyde in the presence of a reducing agent such as sodium cyanoborohydride.
N-Alkylation: Another method involves the N-alkylation of 2-(2-pyridinyl)ethanamine with N-methyl-4-methylbenzyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reductive amination processes, utilizing automated reactors and continuous flow systems to ensure high yield and purity.
化学反応の分析
Types of Reactions:
Oxidation: METHYL[(4-METHYLPHENYL)METHYL][2-(PYRIDIN-2-YL)ETHYL]AMINE can undergo oxidation reactions, often resulting in the formation of N-oxide derivatives.
Reduction: Reduction reactions can lead to the removal of the pyridine ring or the reduction of the benzyl group to a methyl group.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, where electrophilic substitution can introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used for substitution reactions.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted pyridine derivatives.
科学的研究の応用
Chemistry:
- Used as a ligand in coordination chemistry to form complexes with transition metals.
- Employed in organic synthesis as an intermediate for the preparation of more complex molecules.
Biology:
- Investigated for its potential as a neurotransmitter analog due to its structural similarity to certain biologically active amines.
- Studied for its interactions with various biological receptors.
Medicine:
- Explored for its potential therapeutic applications, including as an antidepressant or anxiolytic agent.
- Evaluated for its ability to modulate neurotransmitter systems.
Industry:
- Utilized in the development of specialty chemicals and pharmaceuticals.
- Applied in the synthesis of advanced materials with specific properties.
作用機序
The mechanism of action of METHYL[(4-METHYLPHENYL)METHYL][2-(PYRIDIN-2-YL)ETHYL]AMINE involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can bind to these receptors, modulating their activity and influencing neurotransmitter release and uptake. This interaction can lead to various physiological effects, depending on the receptor type and the biological system involved.
類似化合物との比較
N-methyl-N-(4-methylphenyl)-2-(2-pyridinyl)ethanamine: Similar structure but with a phenyl group instead of a benzyl group.
N-methyl-N-(4-chlorobenzyl)-2-(2-pyridinyl)ethanamine: Similar structure but with a chlorobenzyl group instead of a methylbenzyl group.
N-methyl-N-(4-methoxybenzyl)-2-(2-pyridinyl)ethanamine: Similar structure but with a methoxybenzyl group instead of a methylbenzyl group.
Uniqueness: METHYL[(4-METHYLPHENYL)METHYL][2-(PYRIDIN-2-YL)ETHYL]AMINE is unique due to the presence of both a methylbenzyl group and a pyridine ring, which confer specific chemical and biological properties. Its structural features allow for diverse chemical reactivity and potential biological activity, making it a compound of interest in various research fields.
特性
分子式 |
C16H20N2 |
|---|---|
分子量 |
240.34 g/mol |
IUPAC名 |
N-methyl-N-[(4-methylphenyl)methyl]-2-pyridin-2-ylethanamine |
InChI |
InChI=1S/C16H20N2/c1-14-6-8-15(9-7-14)13-18(2)12-10-16-5-3-4-11-17-16/h3-9,11H,10,12-13H2,1-2H3 |
InChIキー |
WBEJJOSWBLYDBQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CN(C)CCC2=CC=CC=N2 |
正規SMILES |
CC1=CC=C(C=C1)CN(C)CCC2=CC=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3-Chlorophenyl){4-[4-(methylsulfanyl)benzyl]piperazin-1-yl}methanone](/img/structure/B248761.png)


![1-(3-Fluorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B248766.png)





methanone](/img/structure/B248780.png)




